N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine
Description
N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl, methylthio, and nitro groups, which contribute to its distinct chemical behavior.
Properties
CAS No. |
52222-39-6 |
|---|---|
Molecular Formula |
C7H11N5O2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H11N5O2S/c1-11(2)6-4(12(13)14)5(8)9-7(10-6)15-3/h1-3H3,(H2,8,9,10) |
InChI Key |
RPANTQRESIUERD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1[N+](=O)[O-])N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrimidine compound followed by methylation and thiolation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine
- N4,N4-Dimethyl-2-(methylthio)-5-chloropyrimidine-4,6-diamine
Uniqueness
N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine, commonly referred to as compound 52222-39-6, is a pyrimidine derivative with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 229.26 g/mol
- CAS Number : 52222-39-6
- Structure : The compound features a nitro group and a methylthio substituent on the pyrimidine ring, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its mechanisms of action.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. For instance, it has been evaluated for its efficacy against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10.5 | Induction of apoptosis |
| HepG-2 | 8.3 | Cell cycle arrest |
| SKOV-3 | 12.1 | Autophagy activation |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
- Autophagy Activation : Enhances autophagic processes, which can contribute to the degradation of cellular components and promote cell death in tumor cells.
Case Studies
A notable study involved the evaluation of the compound's effects on xenograft models. In this study:
- Xenograft Model : Mice implanted with human tumor cells were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited compared to control groups, with minimal side effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
